Cas no 2228918-46-3 ((5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate)

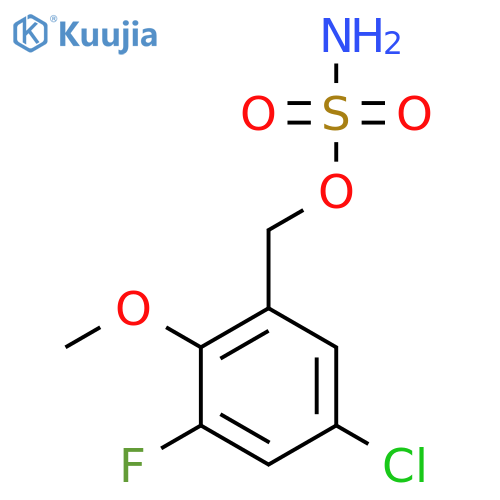

2228918-46-3 structure

商品名:(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate 化学的及び物理的性質

名前と識別子

-

- (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate

- EN300-2006585

- 2228918-46-3

-

- インチ: 1S/C8H9ClFNO4S/c1-14-8-5(4-15-16(11,12)13)2-6(9)3-7(8)10/h2-3H,4H2,1H3,(H2,11,12,13)

- InChIKey: HVYKUALKQOGGEE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=C(C=1)COS(N)(=O)=O)OC)F

計算された属性

- せいみつぶんしりょう: 268.9924848g/mol

- どういたいしつりょう: 268.9924848g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 87Ų

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006585-0.5g |

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |

2228918-46-3 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-2006585-0.05g |

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |

2228918-46-3 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-2006585-5.0g |

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |

2228918-46-3 | 5g |

$2858.0 | 2023-05-31 | ||

| Enamine | EN300-2006585-0.25g |

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |

2228918-46-3 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-2006585-10.0g |

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |

2228918-46-3 | 10g |

$4236.0 | 2023-05-31 | ||

| Enamine | EN300-2006585-1.0g |

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |

2228918-46-3 | 1g |

$986.0 | 2023-05-31 | ||

| Enamine | EN300-2006585-10g |

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |

2228918-46-3 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-2006585-0.1g |

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |

2228918-46-3 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-2006585-2.5g |

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |

2228918-46-3 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-2006585-5g |

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |

2228918-46-3 | 5g |

$2858.0 | 2023-09-16 |

(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

2228918-46-3 ((5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate) 関連製品

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬